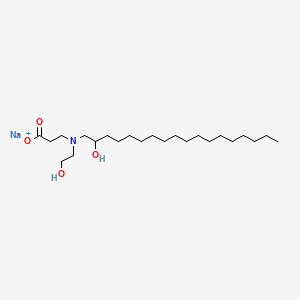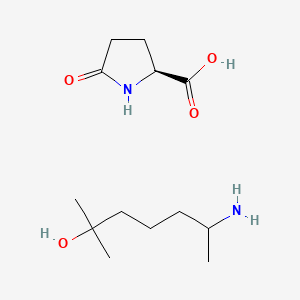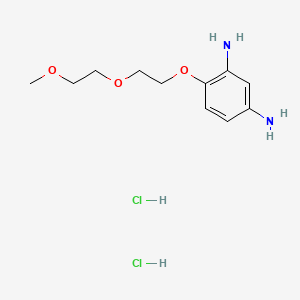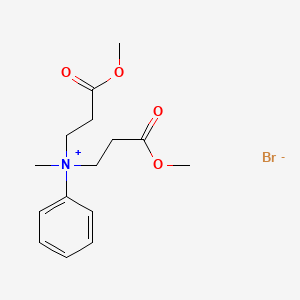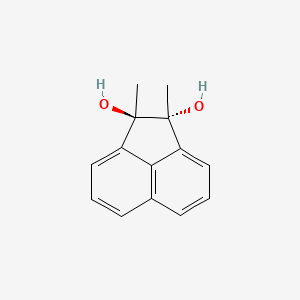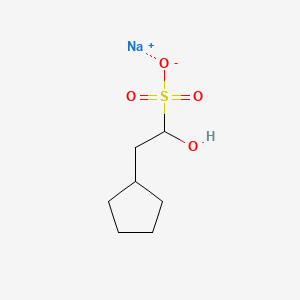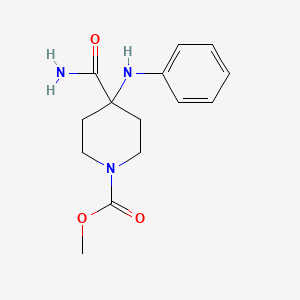
2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide is a chemical compound with the molecular formula C11H15BrN2OS and a molecular weight of 303.2186 . This compound is characterized by the presence of a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for higher yields, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications in treating diseases like cancer and infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide can be compared with other thiazolidine derivatives, such as:
2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrochloride: Similar in structure but with a chloride ion instead of a bromide ion.
2-Methylidene-1,3-thiazolidin-4-one derivatives: These compounds share the thiazolidine ring but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substituents and the presence of the bromide ion, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
6649-55-4 |
|---|---|
Fórmula molecular |
C11H15BrN2OS |
Peso molecular |
303.22 g/mol |
Nombre IUPAC |
2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol;hydrobromide |
InChI |
InChI=1S/C11H14N2OS.BrH/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;/h1-5,10,12,14H,6-8H2;1H |
Clave InChI |
YXGODDMQKKSXMM-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N)N1CC(C2=CC=CC=C2)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


